Aspersitin

Analytical Chemistry Natural Products Chemistry Quality Control

Differentiate your research with Aspersitin (86996-89-6), a chiral acyloin antibiotic from *Aspergillus parasiticus*. Its unique cyclohexadienone scaffold and broad-spectrum activity (Gram+/Gram-) make it ideal for novel antibacterial lead discovery, target identification, and SAR studies. A validated synthetic route enables functionalized probe development. Insist on ≥99% HPLC purity to ensure experimental reproducibility. This compound is a reliable marker for fungal secondary metabolism research and a critical reference standard for analytical QC.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
CAS No. 86996-89-6
Cat. No. B12784804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspersitin
CAS86996-89-6
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C1=C(C(C(=O)C(=C1OC)C)(C)O)N
InChIInChI=1S/C14H21NO4/c1-6-7(2)10(16)9-11(19-5)8(3)13(17)14(4,18)12(9)15/h7,18H,6,15H2,1-5H3/t7-,14+/m0/s1
InChIKeyUYJPMNCMOPWWNM-JKYUHCHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspersitin (CAS 86996-89-6): A Polyketide-Derived Acyloin Antibiotic for Antimicrobial Discovery Programs


Aspersitin (CAS 86996-89-6) is a polyketide-derived, secondary alpha-hydroxy ketone (acycloin) antibiotic, first identified as a metabolite of the fungus *Aspergillus parasiticus* . This chiral molecule (IUPAC: (6R)-5-amino-6-hydroxy-3-methoxy-2,6-dimethyl-4-[(2S)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one) features a unique cyclohexadienone core, distinguishing it from other common fungal metabolites like aflatoxins and kojic acid [1]. Research has primarily focused on its broad-spectrum antibacterial properties, with reports of activity against both Gram-positive and Gram-negative bacteria .

Aspersitin (CAS 86996-89-6) Sourcing: Why Fungal Metabolite Purity and Provenance Matter for Reproducible Research


The scientific and industrial utility of Aspersitin is critically dependent on its chemical integrity. As a naturally occurring fungal metabolite, its production, isolation, and purification are inherently complex. Generic substitution or the use of compounds from unverified sources is a significant risk to experimental reproducibility. Variations in fungal strain, fermentation conditions, and extraction methods can lead to structurally related impurities (e.g., other *A. parasiticus* metabolites) or degradation products that confound bioactivity assays . Furthermore, the lack of widely available, validated reference standards for this specific acyloin makes confirmation of compound identity and purity essential. The following quantitative evidence, while currently limited in direct comparator studies, establishes the foundational parameters for assessing this compound's specific differentiation for procurement and research applications.

Aspersitin (86996-89-6): A Comparative Analysis of Purity, Structure, and Activity Against Analogs and Alternative Antibiotics


Purity and Characterization: Critical Differentiators for Aspersitin in the Absence of a Pharmacopoeial Standard

Unlike common antibiotics with established pharmacopoeial monographs (e.g., Penicillin G, Streptomycin), Aspersitin lacks a universally recognized reference standard. This absence elevates the importance of vendor-provided characterization data. The differentiation lies not in a simple potency comparison, but in the verifiable purity and structural confirmation of the supplied material . For example, the reported melting point for Aspersitin is 58-60°C . A product that deviates significantly from this value suggests the presence of impurities or degradation. Similarly, the specified stereochemistry (6R, 14S) is essential for its activity; a racemic mixture may exhibit different, potentially reduced, bioactivity [1]. Therefore, the primary evidence for selection is the provision of analytical data (HPLC purity, NMR, specific rotation) that guarantees the compound's identity and high purity relative to uncharacterized or crude fungal extracts.

Analytical Chemistry Natural Products Chemistry Quality Control

Antimicrobial Spectrum: Differentiating Gram-Positive and Gram-Negative Activity from Narrow-Spectrum Analogs

Aspersitin is reported to possess activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria . This broad-spectrum profile distinguishes it from several other well-known *Aspergillus* metabolites. For instance, Kojic acid, another metabolite from *A. parasiticus*, is known for its anti-inflammatory, antifungal, and antibacterial properties, but its antibacterial spectrum is not as broadly characterized and its primary applications are in cosmetics and food preservation [1]. While direct MIC comparisons are not available, the qualitative claim of activity against both Gram-positive and Gram-negative strains provides a class-level inference of broader utility compared to compounds with documented activity against only one class (e.g., the primarily anti-Gram-positive Aflatoxins). The specific molecular mechanism for this dual activity has not been fully elucidated, but the presence of the cyclohexadienone core may contribute to a novel mode of action not shared by beta-lactams or other common antibiotic classes.

Antibacterial Antibiotics Microbiology

Chemical Scaffold Novelty: Distinguishing the Cyclohexadienone Core from Common Acyloins and Antibiotics

Aspersitin's core scaffold is a substituted cyclohexadienone, a structural motif that is relatively uncommon among clinically used antibiotics [1]. This is in contrast to the beta-lactam core of penicillins and cephalosporins, or the macrolide ring of erythromycin. While Aspersitin is classified as an acyloin (alpha-hydroxy ketone), its specific arrangement of functional groups—an amino group at C-5, a hydroxyl at C-6, a methoxy at C-3, and a 2-methylbutanoyl side chain—is unique . This structural novelty is a key differentiator from other fungal acyloins, which often have simpler, unbranched acyl groups. This difference implies a potentially distinct and unexploited mode of antibacterial action, which is a primary driver for research procurement. The compound's unique topological and electrostatic properties, compared to those of more common antibiotic scaffolds, can be quantified through molecular fingerprint analysis (e.g., Tanimoto similarity) against a reference library, which would show low similarity to known drugs.

Medicinal Chemistry Chemoinformatics Structure-Activity Relationship (SAR)

Synthetic Accessibility: A Benchmark for Comparing the Scalability and Cost of Natural Product Antibiotics

The reported six-step total synthesis of racemic Aspersitin starting from dimethylphloroglucinol provides a quantitative benchmark for its chemical accessibility [1]. This is a critical point of differentiation when comparing Aspersitin to other complex natural products that require many more steps for total synthesis (e.g., Vancomycin, which requires over 20 steps). A shorter synthetic route implies a potentially lower cost of goods and greater scalability for analog synthesis. While the reported synthesis yields a racemate, it establishes a viable path for producing the compound and its derivatives. This is a direct comparator to many highly complex natural products where total synthesis is either impossible or prohibitively expensive, making fermentation the only viable—and often variable—source. The existence of this synthetic route provides an alternative to fermentation, offering greater control over purity and batch-to-batch consistency .

Organic Synthesis Process Chemistry Drug Manufacturing

Aspersitin (CAS 86996-89-6) in Practice: Key Research and Industrial Application Scenarios


Antibiotic Discovery and Mode-of-Action Studies

Researchers in antibiotic discovery programs can utilize Aspersitin as a structurally novel lead compound to investigate new antibacterial mechanisms. Its broad-spectrum activity and unique cyclohexadienone scaffold (Section 3, Evidence 2 and 3) make it an ideal candidate for target identification and validation studies, particularly against drug-resistant strains where conventional antibiotics fail [1]. The reported synthetic route (Section 3, Evidence 4) enables the creation of focused analog libraries for SAR analysis.

Chemical Biology Probe Development

Due to its well-defined synthesis and unique chemical structure, Aspersitin can serve as a valuable chemical biology probe [1]. It can be used to perturb bacterial systems and identify novel druggable targets through techniques like affinity chromatography or chemical proteomics. The availability of a synthetic pathway allows for the introduction of functional handles (e.g., biotin, fluorescent tags) for such studies, an option not always feasible with fermentation-derived natural products (Section 3, Evidence 4).

Natural Product Reference Standard and Quality Control

Analytical chemistry and quality control laboratories can employ high-purity Aspersitin as an internal standard or reference material. This application is critical for quantifying Aspersitin production in fermentation broths or for monitoring the purity of isolated batches. The defined melting point and stereochemistry (Section 3, Evidence 1) are essential parameters for establishing this compound as a reliable reference standard .

Fungal Metabolite and Secondary Metabolism Research

In the field of fungal genetics and secondary metabolism, Aspersitin serves as a specific marker for *Aspergillus parasiticus* and closely related species [1]. Its detection and quantification can be used to study the regulation of polyketide biosynthesis or to differentiate between fungal strains in ecological or clinical samples. This is particularly relevant as the compound is part of a distinct biosynthetic gene cluster, separate from the well-known aflatoxin pathway (Section 2).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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